N-[(2Z)-3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide
Description
N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE is a complex organic compound characterized by its unique thiazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C25H22N2OS |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-4-methylbenzamide |
InChI |
InChI=1S/C25H22N2OS/c1-17-4-10-20(11-5-17)23-16-29-25(27(23)22-14-8-19(3)9-15-22)26-24(28)21-12-6-18(2)7-13-21/h4-16H,1-3H3 |
InChI Key |
YXCANNNTQXZBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=C(C=C3)C)N2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE typically involves the reaction of 4-methylbenzoyl chloride with 3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic rings .
Scientific Research Applications
N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE exerts its effects is primarily through interaction with specific molecular targets. The thiazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (2E)-3-(4-Methylphenyl)-N-phenyl-2-propenamide
Uniqueness
N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
